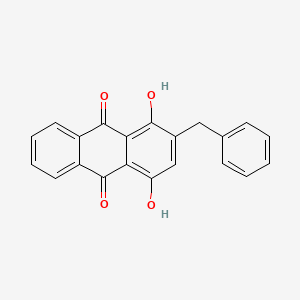
5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one is an organic compound that features a naphthalene ring attached to a pentanone chain with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Attachment of the Pentanone Chain: The pentanone chain is introduced through a series of reactions, such as Friedel-Crafts acylation.
Introduction of the Dimethylamino Group: The dimethylamino group is added using reagents like dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring and the dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized naphthalene derivatives.
Reduction Products: Alcohols or reduced naphthalene derivatives.
Substitution Products: Substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use in treating various medical conditions.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Materials Science: Incorporated into materials with specific electronic or optical properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-1-YL)pentan-1-one: Lacks the dimethylamino group.
5-(Dimethylamino)-1-phenylpentan-1-one: Contains a phenyl ring instead of a naphthalene ring.
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one: The naphthalene ring is attached at a different position.
Uniqueness
5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one is unique due to the specific combination of the naphthalene ring, pentanone chain, and dimethylamino group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918648-62-1 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-naphthalen-1-ylpentan-1-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,5-6,12-13H2,1-2H3 |
Clave InChI |
TXMQZVHEKOWMNN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)


![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)




![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)



![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
